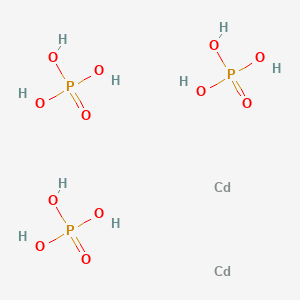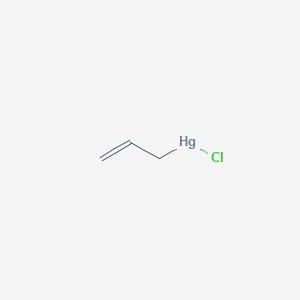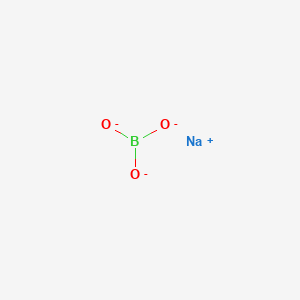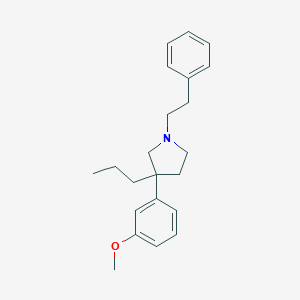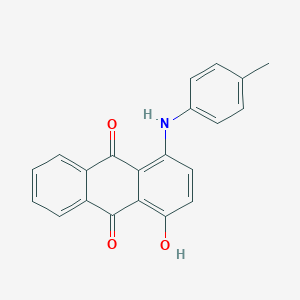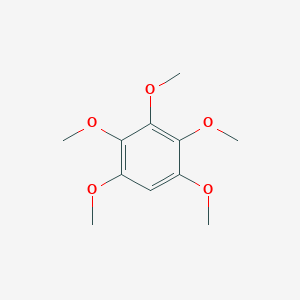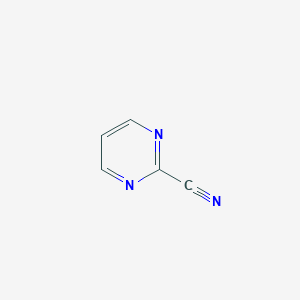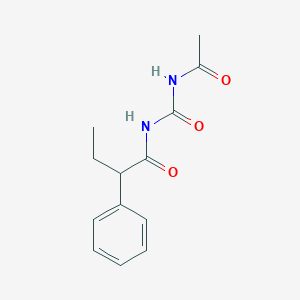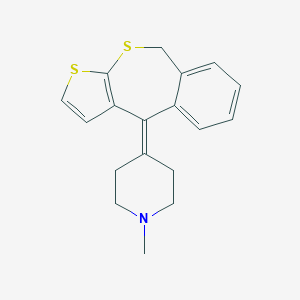
Pipethiadene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipethiadene is a benzothiepin-based compound that was initially studied as a potential preventive agent to reduce the frequency of recurrent migraine headaches. It also exhibits antihistamine activity, primarily acting on the 5-HT2A and 5-HT2C receptors .
Preparation Methods
The synthesis of pipethiadene involves a multi-step process starting from phthalide and 2-thiophenethiol. The sodium salt of 2-thiophenethiol is prepared in ethanol and refluxed with phthalide to yield 2-(2-thienylthiomethyl)benzoic acid . Further steps involve cyclization and other reactions to form the final compound.
Chemical Reactions Analysis
Pipethiadene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thioether group.
Scientific Research Applications
Pipethiadene has been explored for its potential in various scientific research applications:
Mechanism of Action
Pipethiadene exerts its effects primarily through antagonism of the 5-HT2A and 5-HT2C receptors. By blocking these receptors, it can reduce the frequency of migraines and exhibit antihistamine effects. The molecular targets include serotonin receptors, which play a role in vasomotor control and allergic responses .
Comparison with Similar Compounds
Pipethiadene is similar to other benzothiepin derivatives such as pizotifen and cyproheptadine. it is unique in its specific receptor activity and its potential use as a migraine preventive agent . Other similar compounds include:
Pizotifen: Another benzothiepin derivative with antihistamine and anti-migraine properties.
Cyproheptadine: A piperidine derivative with antihistamine and antiserotonergic effects.
Properties
CAS No. |
15053-99-3 |
|---|---|
Molecular Formula |
C18H19NS2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |
InChI |
InChI=1S/C18H19NS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
InChI Key |
VZWWTHTUQTYAGH-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
Key on ui other cas no. |
15053-99-3 |
Synonyms |
1-methyl-4-thieno(2,3-c)(2)-benzothiepin-4(9H)-ylidene piperidine pipethiaden pipethiadene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


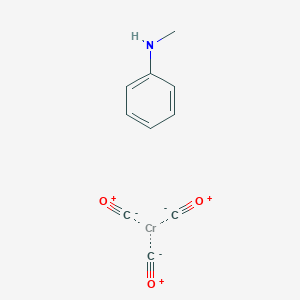
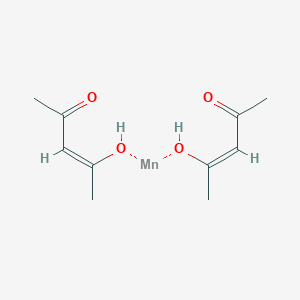
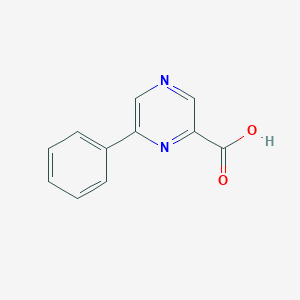
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)
